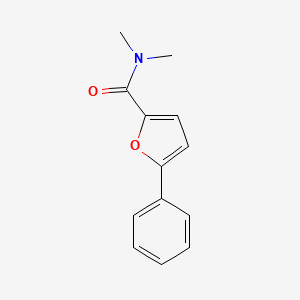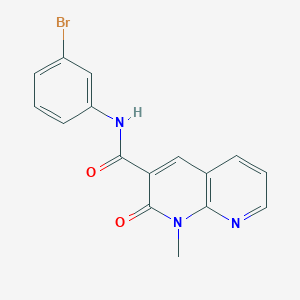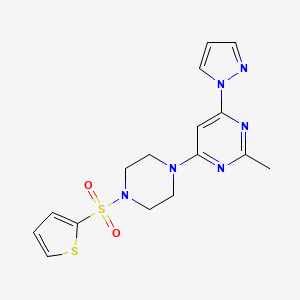![molecular formula C12H17NO3 B2511798 1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one CAS No. 1566044-82-3](/img/structure/B2511798.png)
1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” is a complex organic compound. It is related to the family of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new route for the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole was described . The title compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic tools. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6–311þþG(d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, the time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Scientific Research Applications
Photocatalytic Degradation of Pollutants
Pyridine derivatives have been studied for their role in the photocatalytic degradation of aromatic and alicyclic pollutants in water, showcasing the potential of these compounds in environmental remediation and the purification of water sources from hazardous substances. The study by P. Pichat (1997) delves into the mechanisms and pathways involved in the photocatalytic degradation process, highlighting the complexity and efficiency of these reactions in breaking down pollutants (Pichat, 1997).
Medicinal and Chemosensing Applications
Pyridine derivatives are pivotal in the pharmaceutical and analytical chemistry fields due to their varied biological activities and ability to act as chemosensors. The comprehensive review by Gasem Mohammad Abu-Taweel et al. (2022) covers the synthetic routes, structural characterization, and the wide range of medicinal applications of pyridine derivatives, alongside their potential in analytical chemistry as effective chemosensors for the detection of various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Anticancer Potency of Pyridine-Based Complexes
Research on pyridine derivatives, particularly those complexed with metals such as Cu(II), has shown significant anticancer potency against various cancer cell lines. The review by Meshal Alshamrani (2023) explores the therapeutic potential of pyridine-based Cu(II) complexes as anticancer agents, offering insights into the mechanisms of action and future possibilities for these compounds in cancer treatment (Alshamrani, 2023).
Electrochemical Detection of Environmental Pollutants
The review by F. Laghrib et al. (2020) focuses on the development of electrochemical sensors for the detection of paraquat, a widely used herbicide, in food samples. This work highlights the use of pyridine derivatives in enhancing the selectivity and sensitivity of electrochemical methods, demonstrating the importance of these compounds in ensuring food safety and environmental protection (Laghrib et al., 2020).
Future Directions
The future directions for “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mechanism of Action
Target of Action
It’s worth noting that pyridinone derivatives, which this compound is a part of, have been widely used in medicinal chemistry and exhibit various biological activities . They can serve as hydrogen bond donors and acceptors, leading to wide applications in drug design .
Mode of Action
It’s known that pyridinone derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in therapeutic effects.
Biochemical Pathways
Pyridinone derivatives are known to exhibit a range of biological activities, suggesting they may affect multiple pathways . These could include pathways related to antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects .
Result of Action
Given that pyridinone derivatives can exhibit various biological activities , it’s plausible that this compound could have similar effects.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)8-13-10-5-3-4-9(10)6-7-11(13)14/h6-7,12H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJREUCVYADEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C2=C(CCC2)C=CC1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566044-82-3 |
Source


|
| Record name | 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

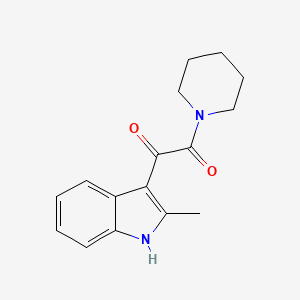
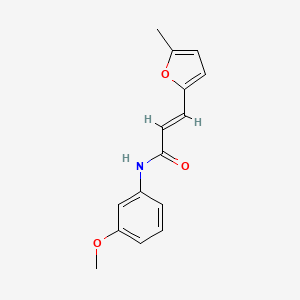
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)
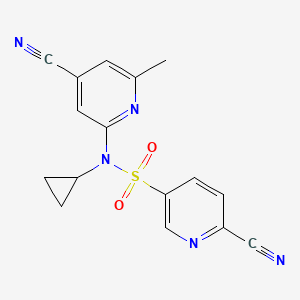


![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
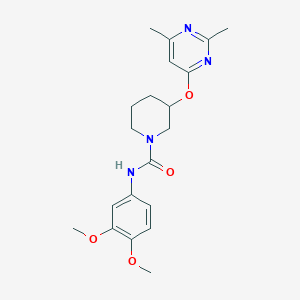
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)
